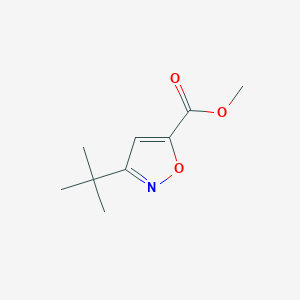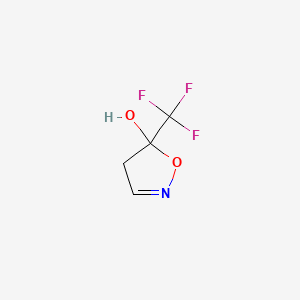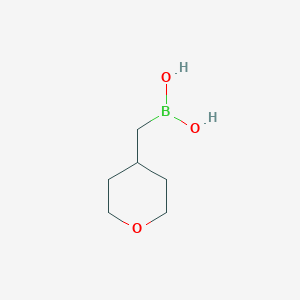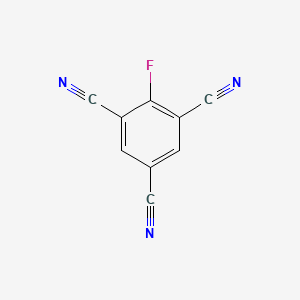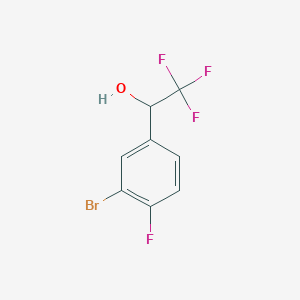
1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds is a topic of interest in several papers. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . Another paper describes the generation of dibromofluoromethyllithium from tribromofluoromethane, which reacts with aldehydes or ketones to yield fluorinated alcohols . These methods highlight the use of halogenated precursors and organometallic intermediates in the synthesis of complex fluorinated structures.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of a bromo- and fluoro-substituted compound were investigated using both experimental and theoretical methods, including Gaussian09 software . The geometrical parameters were confirmed to be in agreement with X-ray diffraction data, and the stability of the molecule was analyzed using natural bond orbital (NBO) analysis. The HOMO-LUMO analysis was used to determine charge transfer within the molecule .
Chemical Reactions Analysis
The papers discuss various chemical reactions involving bromo- and fluoro-substituted compounds. For example, the photodissociation dynamics of bromo- and trifluoro-substituted propanols were studied, revealing insights into the C-Br bond dissociation process . Zinc-mediated coupling reactions of a bromo- and tetrafluoropropanoate with chiral imines were shown to produce optically active amino esters . These studies demonstrate the reactivity of such compounds in different chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are of significant interest due to their potential applications. The fluorinated polyimides synthesized from the novel diamine mentioned earlier were found to be soluble in various organic solvents and exhibited good thermal stability and mechanical properties . The molecular electrostatic potential and first hyperpolarizability of a bromo- and fluoro-substituted compound were calculated, indicating potential applications in nonlinear optics . The versatility of 3-bromo-1,1,1-trifluoroacetone as a building block for synthesizing various trifluoromethylated compounds was also highlighted .
Applications De Recherche Scientifique
Oxidation of Secondary Alcohols
- 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol undergoes oxidation reactions to form ketones. Studies have shown that this process involves significant enthalpies of activation and substantial primary deuterium isotope effects, indicating the complex nature of these oxidation reactions (Norcross et al., 1997).
Synthesis of Low Melting Esters
- In the field of material science, specifically in the production of esters with large nematic ranges, this compound plays a role. It is used in the synthesis of esters that exhibit significant electrooptical properties and reduced smectic tendencies, beneficial for various applications (Gray & Kelly, 1981).
[4 + 3] Cycloadditions in Organic Synthesis
- This compound is integral in organic synthesis processes, particularly in [4 + 3] cycloadditions with cyclopentadiene and furan. It forms specific bicyclic structures that are crucial in synthesizing various organic compounds (Föhlisch & Radl, 1998).
Applications in Fluorous Chemistry
- It has been used in greener fluorous chemistry for preparing new types of ‘CF3-rich’ secondary alkyl mesylates, which are important in synthesizing azides, amines, imidazoles, and imidazolium salts. This demonstrates its utility in environmentally friendlier chemical processes (Nemes et al., 2010).
Pharmaceutical Research
- In pharmaceutical research, particularly in the synthesis of active pharmaceutical ingredients and intermediates, this compound is used due to its unique structural properties and reactivity. Its ability to participate in various chemical transformations makes it a valuable compound in drug development and synthesis (Ghosh, Zheng & Uckun, 1999).
Synthesis of Polyimides
- It also finds application in the synthesis of fluorinated polyimides, which are known for their excellent thermal stability, mechanical properties, and low dielectric constants. These properties make fluorinated polyimides suitable for a range of industrial applications (Tao et al., 2009).
Propriétés
IUPAC Name |
1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3,7,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGWUAMEUFGVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601575 | |
| Record name | 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150698-79-6 | |
| Record name | 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






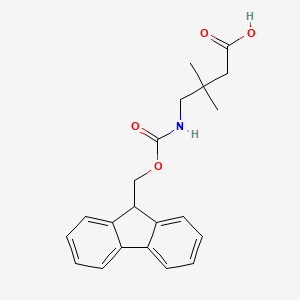
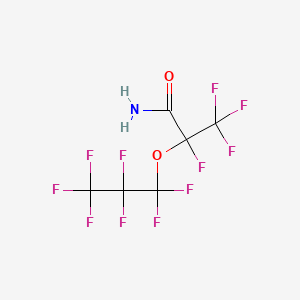

![4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline](/img/structure/B3031045.png)


![Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B3031051.png)
